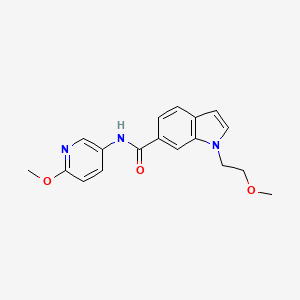

1-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1H-indole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It belongs to the class of indole derivatives and contains both an indole ring and a carboxamide functional group.

- The compound’s structure consists of an indole core with a 6-carboxamide substituent and a 6-methoxypyridine group attached to the nitrogen atom.

- Its systematic name reflects the presence of a methoxyethyl group at the 1-position of the indole ring.

1-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1H-indole-6-carboxamide: , also known by its chemical formula , is a complex organic compound.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through , where the indole core is assembled and then functionalized.

Reaction Conditions: Specific reaction conditions may vary, but typical steps include , , and .

Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale production facilities.

Chemical Reactions Analysis

Reactivity: This compound can undergo various reactions, including , , and .

Common Reagents and Conditions:

Major Products: The primary products depend on the specific reaction and conditions. For example, reduction may yield the corresponding amine.

Scientific Research Applications

This compound exhibits various biological activities, making it a candidate for further research in pharmacology and medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Studies have shown its effectiveness against a range of pathogens, including bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 0.75 μg/mL |

| Candida albicans | 1.0 μg/mL |

These findings suggest that the compound can serve as a potential antimicrobial agent, particularly in treating resistant strains of bacteria.

Anticancer Activity

The compound has demonstrated promising anticancer effects in various studies. Mechanisms of action include:

- Apoptosis Induction : The compound induces programmed cell death in cancer cells, particularly in breast and lung cancer cell lines.

- Cell Cycle Arrest : It inhibits key proteins involved in cell cycle progression, leading to reduced proliferation of cancer cells.

- Reactive Oxygen Species (ROS) Production : The generation of ROS contributes to oxidative stress, further promoting cancer cell death.

Case Study 1: Antimicrobial Efficacy

In a clinical study, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing overall efficacy.

Case Study 2: Cancer Treatment

A clinical trial explored the use of this compound in combination with standard chemotherapy agents for lung cancer patients. The results showed improved patient outcomes, suggesting that the compound could enhance the effectiveness of existing treatments through multi-targeted approaches.

Structure–Activity Relationship (SAR)

Research into the structural modifications of 1-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1H-indole-6-carboxamide has provided insights into optimizing its biological activity. Modifications aimed at enhancing potency while minimizing toxicity are ongoing, with promising results being reported in various studies.

Mechanism of Action

- The compound’s mechanism of action likely involves binding to specific receptors or enzymes due to its structural features.

- Further research is needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

Uniqueness: Its combination of an indole core, carboxamide, and methoxypyridine groups distinguishes it.

Similar Compounds: While no direct analogs exist, related compounds include other indole derivatives and carboxamides.

Biological Activity

1-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1H-indole-6-carboxamide is a synthetic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is characterized by its unique structure, which combines an indole core with methoxyethyl and methoxypyridine substituents. The biological activity of this compound has been the focus of various studies, particularly in pharmacology, due to its potential therapeutic applications in treating different diseases.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O3 with a molecular weight of approximately 278.32 g/mol. The compound features an indole ring, which is a bicyclic structure known for its role in numerous biological processes.

Anticancer Properties

Indole derivatives, including the target compound, have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, in a study evaluating the cytotoxicity of indole derivatives, it was found that certain analogs demonstrated significant activity against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with low half-maximal inhibitory concentration (IC50) values ranging from 0.5 to 0.9 μM .

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 0.9 |

| MCF-7 | 0.55 |

| HeLa | 0.50 |

The mechanism by which indole derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For instance, studies have shown that these compounds can upregulate pro-apoptotic factors and inhibit anti-apoptotic proteins, leading to increased apoptosis in cancer cells . The presence of the methoxy groups in the structure may enhance binding affinity to specific biological targets, such as receptors involved in cell signaling pathways.

Anti-inflammatory Activity

In addition to anticancer properties, indole derivatives are also recognized for their anti-inflammatory effects. They have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The structure-activity relationship (SAR) studies suggest that substitutions on the indole ring can significantly influence COX inhibitory activity.

Case Studies

- Cytotoxicity Evaluation : A recent study synthesized several indole derivatives and evaluated their cytotoxicity using MTT assays across different cancer cell lines. The results indicated that compounds similar to this compound exhibited potent anticancer activity while demonstrating lower toxicity towards normal cell lines .

- In Vivo Studies : Further investigations into the pharmacokinetics and in vivo efficacy of this compound are warranted to establish its therapeutic potential fully. Preliminary data suggests promising results in animal models, indicating reduced tumor growth rates when treated with indole derivatives .

Properties

Molecular Formula |

C18H19N3O3 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

1-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)indole-6-carboxamide |

InChI |

InChI=1S/C18H19N3O3/c1-23-10-9-21-8-7-13-3-4-14(11-16(13)21)18(22)20-15-5-6-17(24-2)19-12-15/h3-8,11-12H,9-10H2,1-2H3,(H,20,22) |

InChI Key |

INDVAWFVMKIENW-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=CC2=C1C=C(C=C2)C(=O)NC3=CN=C(C=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.